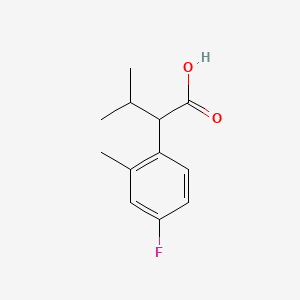

2-(4-Fluoro-2-methylphenyl)-3-methylbutanoic acid

CAS No.:

Cat. No.: VC17523760

Molecular Formula: C12H15FO2

Molecular Weight: 210.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15FO2 |

|---|---|

| Molecular Weight | 210.24 g/mol |

| IUPAC Name | 2-(4-fluoro-2-methylphenyl)-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C12H15FO2/c1-7(2)11(12(14)15)10-5-4-9(13)6-8(10)3/h4-7,11H,1-3H3,(H,14,15) |

| Standard InChI Key | AYOXNGGNMLIPQY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)F)C(C(C)C)C(=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a butanoic acid backbone substituted with a 4-fluoro-2-methylphenyl group at the second carbon and a methyl group at the third carbon. The phenyl ring’s fluorine atom at the para position and methyl group at the ortho position create steric and electronic effects that influence its reactivity . The IUPAC name, 3-(4-fluoro-2-methylphenyl)-2-methylbutanoic acid, reflects this substitution pattern .

Spectroscopic and Computational Identifiers

Key identifiers include:

-

InChIKey:

These descriptors facilitate database searches and computational modeling, aiding in virtual screening and drug design.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(4-fluoro-2-methylphenyl)-3-methylbutanoic acid typically involves multi-step organic reactions. A plausible pathway includes:

-

Friedel-Crafts Acylation: Introducing an acetyl group to a fluorinated toluene derivative.

-

Alkylation: Adding methyl groups via nucleophilic substitution or Grignard reactions.

-

Oxidation: Converting intermediate ketones or alcohols to the carboxylic acid functionality.

Boronic Acid Intermediates

4-Fluoro-2-methylphenylboronic acid (CAS 139911-29-8), a related compound, serves as a precursor in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems . While not directly cited for this compound’s synthesis, such intermediates highlight strategies for functionalizing aromatic rings .

Industrial-Scale Production

Industrial synthesis prioritizes cost-effective catalysts and solvents. Palladium-based catalysts, commonly used in cross-couplings, may be employed to attach the phenyl group to the butanoic acid chain.

Physical and Chemical Properties

Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 210.24 g/mol | |

| Solubility | Soluble in DMSO, ethanol; insoluble in water | |

| Melting Point | Not reported | – |

The fluorine atom enhances electronegativity, increasing the compound’s stability against metabolic degradation.

Reactivity

-

Carboxylic Acid Reactions: Forms esters, amides, and salts.

-

Electrophilic Aromatic Substitution: The fluorine atom directs incoming electrophiles to meta positions.

-

Steric Effects: Methyl groups hinder reactions at the ortho positions of the phenyl ring .

Applications in Research and Industry

Pharmaceutical Development

The compound’s structure aligns with nonsteroidal anti-inflammatory drug (NSAID) pharmacophores, suggesting potential cyclooxygenase (COX) inhibition. Fluorine’s electron-withdrawing nature may enhance binding affinity to enzymatic targets.

Material Science

As a monomer, it could polymerize into fluorinated polyesters with unique thermal and chemical resistance properties. Such materials find use in coatings and high-performance plastics.

Agricultural Chemistry

Derivatives may act as herbicides or fungicides, leveraging the fluorine atom’s ability to disrupt microbial enzyme systems.

Research Findings and Future Directions

Challenges and Opportunities

-

Toxicity Profiling: Limited data on acute or chronic toxicity necessitate further safety studies.

-

Stereoselective Synthesis: Developing enantioselective routes could unlock biological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume